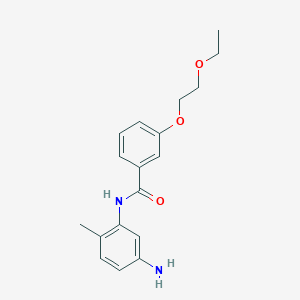

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide

Description

Chemical Classification and Nomenclature

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide belongs to the chemical class of substituted benzamides, specifically categorized as an aromatic amide compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the precise positioning of functional groups within the molecular framework. The compound carries the Chemical Abstracts Service registry number 1020054-90-3, which serves as its unique identifier in chemical databases worldwide.

The molecular formula C18H22N2O3 indicates the presence of eighteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 314.38 grams per mole. The compound's systematic name precisely describes the substitution pattern, with the amino group positioned at the 5-position of a 2-methylphenyl ring, which is connected via an amide linkage to a benzene ring bearing a 3-(2-ethoxyethoxy) substituent.

This chemical classification places the compound within the broader category of functionalized aromatic compounds that exhibit both electron-donating and electron-withdrawing characteristics. The presence of both amino and ether functional groups creates a molecule with amphiphilic properties, potentially influencing its solubility characteristics and chemical reactivity patterns.

Historical Context and Discovery

The development of this compound represents part of the broader synthetic chemistry efforts focused on creating functionalized benzamide derivatives with enhanced properties. While specific historical discovery details are limited in the available literature, the compound appears to have emerged from systematic structure-activity relationship studies aimed at developing new chemical entities with specific pharmacological or materials science applications.

The synthetic accessibility of this compound has been facilitated by advances in organic synthesis methodologies, particularly in the areas of amide bond formation and selective functionalization of aromatic systems. The compound's development likely occurred within the context of medicinal chemistry research programs that sought to explore the biological potential of substituted benzamides bearing complex substituent patterns.

Research efforts in this area have been driven by the recognition that benzamide derivatives can serve as versatile scaffolds for drug discovery and materials development. The specific substitution pattern present in this compound reflects strategic design considerations aimed at optimizing molecular properties such as solubility, stability, and biological activity. The incorporation of the ethoxyethoxy group, in particular, represents an approach to modulating the compound's physicochemical properties through the introduction of flexible, polar substituents.

Molecular Structure and Conformational Analysis

The molecular structure of this compound exhibits a complex three-dimensional arrangement that influences its chemical and physical properties. The core structure consists of two aromatic rings connected through an amide linkage, with the 5-amino-2-methylphenyl group serving as the nitrogen-bearing component and the 3-(2-ethoxyethoxy)-benzoyl group providing the carbonyl component.

Table 1: Molecular Structure Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H22N2O3 | |

| Molecular Weight | 314.38 g/mol | |

| Chemical Abstracts Service Number | 1020054-90-3 | |

| Molecular Descriptor Language Number | MFCD09997479 |

The conformational flexibility of this molecule arises primarily from the ethoxyethoxy side chain, which contains multiple rotatable bonds that allow for various spatial arrangements. The ethoxy portion of this substituent can adopt different conformations relative to the benzene ring, while the additional ethoxy group provides further conformational degrees of freedom. This flexibility may be important for biological activity, as it allows the molecule to adopt different shapes when interacting with biological targets.

The aromatic rings in the structure are expected to maintain their planar geometry, with the amide linkage potentially exhibiting restricted rotation due to partial double-bond character. The amino group on the 2-methylphenyl ring can participate in hydrogen bonding interactions, both as a donor and potentially as an acceptor, depending on the protonation state and local environment.

Computational studies would be valuable for understanding the preferred conformational states of this molecule, particularly regarding the orientation of the ethoxyethoxy substituent relative to the benzene ring and the overall molecular shape. The presence of multiple polar functional groups suggests that intramolecular hydrogen bonding may influence the molecule's preferred conformations in different environments.

Related Isomeric Compounds and Structural Analogues

This compound exists within a family of closely related isomeric compounds that differ in the positioning of functional groups or the substitution pattern on the aromatic rings. Several structural analogues have been identified in the chemical literature, providing insight into structure-activity relationships within this compound class.

Table 2: Related Isomeric Compounds and Structural Analogues

The most closely related isomer is N-(5-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, which differs only in the position of the ethoxyethoxy substituent on the benzene ring. This positional isomer maintains the same molecular formula and molecular weight but may exhibit different physicochemical properties due to the altered substitution pattern. The change from the 3-position to the 2-position could influence the molecule's electronic distribution and steric accessibility.

Another significant analogue is N-(3-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, where the amino group is positioned at the 3-position rather than the 5-position of the methylphenyl ring. This alteration in amino group positioning may affect hydrogen bonding patterns and overall molecular interactions, potentially leading to different biological or chemical properties.

The series of compounds with varying alkoxy chain lengths, including the butoxy and propoxy analogues, provides insight into the effects of substituent size and flexibility on compound properties. These structural variations allow for systematic studies of structure-activity relationships, particularly regarding how changes in the alkoxy chain length and branching affect solubility, stability, and biological activity.

Additional related compounds include those with different substitution patterns on the phenyl rings or modifications to the amide linkage. The N-(3-amino-2-methylphenyl)-2-(2-methoxyethoxy)acetamide represents a variation where the benzamide core is replaced with an acetamide structure. These structural analogues collectively form a library of compounds that can be used to understand the importance of specific structural features for desired properties and activities.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-3-22-9-10-23-16-6-4-5-14(11-16)18(21)20-17-12-15(19)8-7-13(17)2/h4-8,11-12H,3,9-10,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHCZGIMDZOIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methylbenzoic acid and 3-(2-ethoxyethoxy)benzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 5-amino-2-methylbenzoic acid is first converted to its corresponding amine by reacting with a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with 3-(2-ethoxyethoxy)benzoyl chloride in an inert solvent like dichloromethane under reflux conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Substituted benzamides with different functional groups.

Scientific Research Applications

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity or altering its function. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Positional Isomerism: N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide (CAS 1020056-79-4)

- Structural Differences: The amino group is at the 3-position instead of the 5-position, and the 2-methoxyethoxy substituent is at the 4-position of the benzamide ring (vs. 3-position in the target compound) .

- Impact on Activity: Positional isomerism can alter electronic distribution and steric interactions. For example, the 4-methoxyethoxy group may direct the molecule toward different binding pockets in target proteins compared to the 3-substituted analogue.

Substituent Variation: N-(5-Amino-2-methylphenyl)-5-bromo-2-thiophenecarboxamide (CAS 1016700-36-9)

- Structural Differences : Replaces the benzamide core with a thiophenecarboxamide and introduces a 5-bromo substituent .

- Impact on Activity: The thiophene ring may reduce aromatic π-stacking interactions compared to benzamide. This highlights how heterocyclic replacements and halogenation influence bioactivity .

Pharmacological Analogues: Glucokinase Activators

- Example Compound: 3-(3-Amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (Compound 19, EC50 = 27 nM) .

- Structural Comparison : Shares the benzamide scaffold but incorporates an ethynyl linker and a pyrazole group . The 2-methoxy-1-methyl-ethoxy chain parallels the 2-ethoxyethoxy group in the target compound, suggesting that such substituents enhance solubility and enzyme interaction. The ethynyl group may rigidify the structure, improving binding affinity .

Melanoma-Targeting Benzamides

- Example Compounds: Radioiodinated N-(2-diethylaminoethyl)benzamides (e.g., Compounds 2 and 6 with 16.6–23.2% ID/g melanoma uptake) .

- Structural Comparison: The diethylaminoethyl side chain in these compounds facilitates melanin granule association, while the target compound’s 2-ethoxyethoxy group may improve blood circulation time. Substituents like methoxy or acetamido in these analogues enhance tumor uptake, suggesting that the target compound’s ethoxyethoxy group could similarly optimize pharmacokinetics .

Functional Group Analysis

Biological Activity

N-(5-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This detailed article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide structure with an amine group and two ethoxy groups, contributing to its chemical reactivity and biological properties. Its molecular formula is CHNO, with a molecular weight of approximately 286.34 g/mol. The presence of the ethoxyethoxy group enhances its solubility and bioavailability, which may facilitate interactions with various biological targets.

This compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways critical for cellular function.

- Protein Interaction : Preliminary studies suggest that it can bind to proteins, influencing their activity and potentially leading to significant biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in certain cancer cell lines. The mechanism involves the activation of apoptotic pathways, suggesting potential applications in cancer therapy. Further investigations are needed to assess its selectivity and therapeutic index compared to existing treatments .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth significantly at concentrations ranging from 10 to 100 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL against Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 25 Escherichia coli 25 Pseudomonas aeruginosa 50 - Cytotoxicity in Cancer Cell Lines : In vitro studies on human cancer cell lines revealed that the compound exhibited cytotoxic effects with an IC value of approximately 30 µM after 48 hours of exposure. This suggests potential for further development as an anticancer agent.

- Proteomic Analysis : Proteomic studies indicated that this compound interacts with specific proteins involved in cell signaling pathways, which may contribute to its observed biological effects .

Q & A

Q. Critical Factors :

- Temperature : Excess heat during amide coupling can lead to byproducts like N-acylurea.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid hydrolysis.

- Protection of Amino Groups : The primary amine in 5-amino-2-methylaniline may need temporary protection (e.g., Boc) to prevent side reactions .

How can researchers resolve contradictions in reported biological activities of benzamide derivatives through structural modification and pharmacokinetic analysis?

Advanced

Discrepancies in biological activity often arise from variations in substituent effects, metabolic stability, or target-binding affinity. For example:

- Case Study : Radioiodinated benzamides (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide) showed divergent melanoma uptake due to substituent-driven differences in lipophilicity and metabolic stability. Compounds with methoxy or acetamido groups exhibited prolonged blood circulation and higher tumor uptake compared to unsubstituted analogs .

- Methodological Approach :

Which spectroscopic and crystallographic techniques are optimal for characterizing the molecular structure of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Confirm the presence of the 2-ethoxyethoxy chain (δ 3.5–4.0 ppm for ether protons) and aromatic protons (δ 6.5–8.0 ppm).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .

- X-ray Crystallography : Use SHELX software for structure refinement. Crystallize the compound in a suitable solvent (e.g., ethanol/water) to determine bond angles and confirm stereochemistry .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

What experimental design considerations are critical when evaluating the in vivo distribution and melanin-binding affinity of radioiodinated benzamide analogs?

Q. Advanced

- Radiolabeling : Incorporate iodine-131 or -125 via electrophilic substitution. Ensure radiochemical purity >95% using radio-TLC/HPLC .

- Animal Models : Use B16 melanoma-bearing mice for biodistribution studies. Sacrifice animals at multiple time points (e.g., 1, 6, 24 h post-injection) to assess pharmacokinetics.

- Tissue Analysis :

How can researchers validate the purity and stability of this compound under varying storage conditions?

Q. Basic

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve degradation products .

- Stability Testing :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify susceptible functional groups (e.g., hydrolysis of the ethoxyethoxy chain).

- Long-Term Storage : Store lyophilized powder at -20°C under inert gas (N2/Ar) to prevent oxidation. Monitor purity every 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.